molecular formula C20H11ClF2N2O B2735984 2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone CAS No. 161716-20-7

2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone

Cat. No.: B2735984
CAS No.: 161716-20-7
M. Wt: 368.77
InChI Key: UXDUHFXHYKVDAW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone is a fluorinated and chlorinated phthalazinone derivative. The compound features a phthalazinone core substituted with halogenated aromatic groups, which likely influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClF2N2O/c21-13-3-8-16(9-4-13)25-20(26)18-11-15(23)7-10-17(18)19(24-25)12-1-5-14(22)6-2-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDUHFXHYKVDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C3=C2C=CC(=C3)F)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone, with the CAS number 161716-20-7, is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound's molecular formula is C20H11ClF2N2OC_{20}H_{11}ClF_{2}N_{2}O, and it exhibits properties that may be beneficial in treating various diseases, particularly in oncology and antimicrobial applications.

PropertyValue
Molecular FormulaC20H11ClF2N2OC_{20}H_{11}ClF_{2}N_{2}O
Molecular Weight368.76 g/mol
Boiling Point519.3 ± 60.0 °C (Predicted)
Density1.37 ± 0.1 g/cm³ (Predicted)
pKa-3.20 ± 0.70 (Predicted)

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

The biological activity of 2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity and selectivity, potentially leading to inhibition of key enzymes or modulation of receptor signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of approximately 3.38 μM against HT-29 colon cancer cells, suggesting potent cytotoxic effects . The mechanism often involves induction of apoptosis and cell cycle arrest, which are critical for effective cancer treatment.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent . The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Anticancer Efficacy : A study focused on the synthesis of phthalazinone derivatives showed that certain modifications led to enhanced anticancer activity against human non-small cell lung cancer A549 cells. The derivatives exhibited IC50 values lower than traditional chemotherapeutics, indicating their potential as novel anticancer agents .
  • Antimicrobial Assessment : Research conducted on phthalazinone derivatives highlighted their effectiveness against resistant bacterial strains, showcasing their potential as alternatives to existing antibiotics . Such findings emphasize the need for further exploration into the pharmacological applications of this class of compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of phthalazinone derivatives, including 2-(4-chlorophenyl)-7-fluoro-4-(4-fluorophenyl)-1(2H)-phthalazinone. These compounds have shown significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study conducted on derivatives similar to this compound demonstrated promising cytotoxicity against colorectal cancer (HCT-116) and breast cancer (MDA-MB-231) cell lines, with IC50 values indicating effective inhibition of cell proliferation. Specifically, compounds with phenyl phthalazinone moieties exhibited IC50 values of 1.36 μM and 2.34 μM against HCT-116 cells, suggesting their potential as therapeutic agents in cancer treatment .
CompoundCell LineIC50 (μM)Mechanism
Compound 7cHCT-1161.36Apoptosis Induction
Compound 8bMDA-MB-2312.34Cell Cycle Arrest

Antibacterial Activity

In addition to anticancer properties, this compound has been investigated for its antibacterial effects.

  • Case Study : The antibacterial activity was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited inhibition zones of up to 12 mm against S. aureus, demonstrating significant antibacterial potential .
CompoundBacteriaInhibition Zone (mm)
Compound 8cStaphylococcus aureus12
Compound 8cEscherichia coli11

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of this compound with target proteins, particularly focusing on its role as a VEGFR2 inhibitor.

  • Findings : The molecular docking results indicated favorable binding affinities and interactions with the VEGFR2 protein, which is crucial for angiogenesis in tumors. This suggests that derivatives of phthalazinone could serve as lead compounds for developing anti-angiogenic therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogs from the evidence include:

A. 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone (CAS: 161716-24-1)
  • Substituents: 6,7-dichloro on the phthalazinone core. 4-(4-chlorophenyl) and 2-[4-(trifluoromethoxy)phenyl].
  • Key Differences :
    • Dichloro substitution at the 6,7 positions vs. a single 7-fluoro in the target compound.
    • Trifluoromethoxy group (bulkier, more lipophilic) vs. 4-fluorophenyl (smaller, electronegative).
  • Implications :
    • The trifluoromethoxy group may enhance metabolic stability but reduce solubility compared to the target compound’s fluorine substituents.
B. 4-(4-Chlorophenyl)-2-methyl-1(2H)-phthalazinone (CAS: 4725-83-1)
  • Substituents :
    • 4-(4-chlorophenyl) and 2-methyl.
  • Key Differences: Methyl group at position 2 vs. fluorophenyl in the target compound. No fluorine at position 5.
C. 4-(2-Bromophenyl)-5-(4-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Substituents :
    • Bromophenyl, chlorophenyl, and fluorophenyl-piperazinyl groups on a triazole-thione core.
  • Key Differences: Triazole-thione vs. phthalazinone core. Piperazinyl moiety introduces hydrogen-bonding capacity.
  • Implications: The triazole-thione’s sulfur atom may enhance metal-binding properties, unlike the phthalazinone’s carbonyl group.

Physicochemical Properties

Property Target Compound 6,7-Dichloro Analog 2-Methyl Analog Triazole-Thione
Molecular Weight ~375 (estimated) ~460 (estimated) 270.71 ~570 (estimated)
Melting Point Not reported Not reported 147–148 °C 168–170 °C
Lipophilicity Moderate (fluorine substituents) High (CF3O group) Moderate (methyl group) High (piperazinyl, Br/Cl)
Solubility Likely low (halogens) Very low (CF3O, Cl) Low (methyl, Cl) Moderate (piperazinyl)

Electronic and Steric Effects

  • Fluorine vs.
  • Trifluoromethoxy vs. Fluorophenyl :
    • The trifluoromethoxy group in the 6,7-dichloro analog introduces steric bulk and electron-withdrawing effects, which may hinder π-π stacking interactions critical for biological activity.
  • Methyl vs.

Q & A

Q. How can researchers validate its mechanism of action in complex biological systems?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets. Use CRISPRi knockdowns in 3D spheroid models to confirm pathway modulation. Cross-reference with public databases (ChEMBL, PubChem BioAssay) for off-target profiling .

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